molecular formula C22H24N4O5S2 B2545203 ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate CAS No. 1019098-01-1

ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate

Cat. No.: B2545203
CAS No.: 1019098-01-1
M. Wt: 488.58
InChI Key: VDSORBQYRIGWFQ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with an amino group (-NH₂), a 4-methylbenzenesulfonyl (tosyl) group, and a methylsulfanyl (-SMe) moiety. The pyrazole ring is linked via an acetamido bridge to an ethyl benzoate ester. Its molecular formula is C₂₁H₂₄N₄O₅S₂, with a molecular weight of 476.56 g/mol. Pyrazole derivatives are often explored for anti-inflammatory, antimicrobial, and kinase-inhibitory activities due to their heterocyclic scaffold (for structural determination methods).

Properties

IUPAC Name

ethyl 4-[[2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-4-31-22(28)15-7-9-16(10-8-15)24-18(27)13-26-20(23)19(21(25-26)32-3)33(29,30)17-11-5-14(2)6-12-17/h5-12H,4,13,23H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSORBQYRIGWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 5-amino-3-(methylsulfanyl)-1H-pyrazole in the presence of a base to form the sulfonylated pyrazole intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analog: Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate

Molecular Formula : C₂₄H₂₂ClN₅O₃S
Molecular Weight : 495.98 g/mol
Key Features :

  • Heterocyclic Core : 1,2,4-Triazole (vs. pyrazole in the target compound).
  • Substituents :
    • 4-Chlorobenzyl group (lipophilic, electron-withdrawing).
    • 1H-Pyrrol-1-yl group (aromatic, planar).
    • Sulfanyl (-S-) linker.
Table 1: Comparative Structural Analysis
Property Target Compound Analog ()
Heterocycle Pyrazole (2 adjacent N atoms) 1,2,4-Triazole (3 N atoms)
Key Substituents Tosyl, Methylsulfanyl, Amino 4-Chlorobenzyl, Pyrrolyl
Molecular Weight 476.56 g/mol 495.98 g/mol
Polar Groups Sulfonyl (-SO₂), Amino (-NH₂) Sulfanyl (-S-), Chlorine (-Cl)
Potential Applications Anti-inflammatory, Kinase inhibition Antimicrobial, Anticancer

Physicochemical Properties

  • Target Compound : The tosyl group increases hydrophilicity, while the methylsulfanyl group adds moderate lipophilicity. This balance may enhance membrane permeability compared to purely polar analogs.
  • The triazole core offers stronger hydrogen-bonding capacity due to additional nitrogen atoms .

Biological Activity

Overview

Ethyl 4-{2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]acetamido}benzoate is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a pyrazole ring, an acetamido group, and a benzenesulfonyl moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N4O3S, and its molecular weight is approximately 396.48 g/mol. The presence of various functional groups allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the benzenesulfonyl group can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that it may be beneficial in managing conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting cancer cell proliferation in various types of cancer, including breast and lung cancers. Mechanistic studies indicate that the compound may induce apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study tested the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating the compound's potential as an antibacterial agent .
  • Anti-inflammatory Mechanism : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to controls, highlighting its efficacy as an anti-inflammatory agent .
  • Anticancer Evaluation : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including COX and LOX, which are critical for the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis through the activation of intrinsic apoptotic pathways.

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